1-Diphenylamino-3-methylamino-propan-2-ol is an organic compound characterized by its complex structure and specific functional groups. It belongs to the class of secondary amines and is notable for its potential applications in various scientific fields.
The compound can be synthesized through various chemical reactions, often involving the amination of propan-2-ol with diphenylamine and methylamine. Its detailed synthesis methods will be explored in the following sections.
1-Diphenylamino-3-methylamino-propan-2-ol is classified as a secondary amine due to the presence of two organic groups attached to the nitrogen atom. Its structure includes a propanol backbone, which contributes to its classification in organic chemistry.
The synthesis of 1-Diphenylamino-3-methylamino-propan-2-ol typically involves the following methods:
The reaction conditions (temperature, pressure, and solvent) significantly influence the yield and purity of the final product. For instance, using a polar aprotic solvent can improve solubility and reactivity.
1-Diphenylamino-3-methylamino-propan-2-ol has a molecular formula of CHNO. The structure features:
1-Diphenylamino-3-methylamino-propan-2-ol can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating nature of the phenyl groups, which stabilizes positive charges during reactions.
The mechanism of action for 1-Diphenylamino-3-methylamino-propan-2-ol primarily involves its role as a nucleophile in chemical reactions.
Kinetic studies may reveal that reaction rates are influenced by solvent polarity and temperature, affecting the nucleophilicity of the nitrogen atom.
1-Diphenylamino-3-methylamino-propan-2-ol exhibits several notable physical properties:
1-Diphenylamino-3-methylamino-propan-2-ol is characterized by:
1-Diphenylamino-3-methylamino-propan-2-ol has several applications in scientific research and industry:
This compound's unique structure and properties make it an interesting subject for further research in both academic and industrial settings.
1-Diphenylamino-3-methylamino-propan-2-ol (CAS 801228-38-6, C₁₆H₂₀N₂O) possesses a chiral center at the propan-2-ol carbon, necessitating enantioselective synthesis for pharmacologically relevant isomers. Modern approaches leverage chiral auxiliaries and catalytic asymmetric reactions to control stereochemistry. Chiral auxiliaries like Evans' oxazolidinones or Oppolzer’s camphorsultam are temporarily bound to the propanolamine backbone, directing stereoselective functionalization during key bond-forming steps (e.g., alkylation or aldol reactions). Subsequent auxiliary removal yields enantiomerically enriched product [2] [9].
Catalytic asymmetric methods offer superior atom economy. Ruthenium-catalyzed borrowing hydrogen reactions enable direct N-alkylation of amino-alcohol precursors with alcohols, utilizing diphenylphosphate as an additive to enhance imine formation and reduction kinetics. This strategy achieves >90% enantiomeric excess (ee) without racemization at the α-carbon [9]:
Ru-catalyzed N-alkylation: Amino-alcohol + Alcohol → Chiral N-alkylated product + H₂O
Table 1: Asymmetric Synthesis Approaches
Strategy | Key Agents | Enantiomeric Excess (ee) | Limitations |
---|---|---|---|
Chiral Auxiliaries | Evans' oxazolidinones | >95% | Multi-step synthesis |
Ru-Catalyzed N-Alkylation | Shvo’s catalyst, diphenylphosphate | >90% | Sensitivity to steric bulk |
Biocatalytic Reduction | Ketoreductases (e.g., ChKRED15) | >99% | Substrate concentration limits |
Biocatalysis provides exceptional stereocontrol. Recombinant ketoreductases like ChKRED15 catalyze asymmetric reductions of prochiral ketones to (S)-alcohols with >99% ee. For example, the S12G mutant of ChKRED15 reduces 50 g/L of duloxetine ketone precursors at complete conversion [6] [8].
Functionalization of the amino and hydroxyl groups in 1-diphenylamino-3-methylamino-propan-2-ol demands precision to preserve stereochemistry. Transition-metal catalysis and enzymatic methods dominate this space.
Ruthenium complexes facilitate hydrogen-borrowing amination, activating alcohols in situ for N-alkylation. The Shvo catalyst (cyclopentadienone Ru dicarbonyl) mediates dehydrogenation of alcohols to aldehydes, condensation with amines to imines, and asymmetric hydrogenation to secondary amines. Additives like diphenylphosphate accelerate imine formation and stabilize intermediates, achieving >93% yield in N-alkylation of amino acid esters – a strategy transferable to propanolamine substrates [9].
Ketoreductases enable enantioselective carbonyl reduction for hydroxyl group installation. These NAD(P)H-dependent enzymes (e.g., from Chryseobacterium sp.) exhibit Prelog-specificity, delivering (S)-alcohols with near-perfect ee. Co-factor regeneration systems (e.g., glucose dehydrogenase) enhance scalability. Engineered mutants like ChKRED15-S12G optimize activity toward bulky arylthiophene substrates relevant to antidepressant intermediates [6] [8]:
Biocatalytic Reduction Pathway: Ketone + NADPH + H⁺ → (S)-Alcohol + NADP⁺
Chemo-enzymatic cascades integrate metal and enzyme catalysis. For example, Ru-photocatalyzed reductive coupling of aldehydes with nitrones generates chiral hydroxylamino alcohols – precursors to 1,2-amino-alcohol motifs – using a chiral scandium Lewis acid for stereocontrol (94% ee, 11:1 dr) [3].
1-Diphenylamino-3-methylamino-propan-2-ol serves as a strategic synthon for serotonin-norepinephrine reuptake inhibitors (SNRIs), notably duloxetine. Its N-methylamino-propanol moiety mirrors duloxetine’s pharmacophore, enabling efficient structural elaboration [6] [10].
In duloxetine synthesis, chiral intermediates like (S)-N-methyl-3-hydroxy-3-(2-thienyl)-propanamine are generated via ketoreductase-catalyzed asymmetric reduction of ketones. ChKRED15 reduces 50 g/L of the ketone precursor 6a to (S)-alcohol with >99% ee, a significant improvement over chemical catalysis (80–88% ee). This intermediate undergoes thiophene ring functionalization and N-demethylation to yield duloxetine [6]:
Duloxetine Retrosynthesis: Duloxetine ← [N-deprotection] ← Chiral alcohol ← [KRED-catalyzed reduction] ← Ketone
Table 2: Key Duloxetine Intermediates Derived from Amino-Alcohol Scaffolds
Intermediate | Synthetic Route | Catalyst | Stereoselectivity |
---|---|---|---|
(S)-3-Hydroxy-N-methyl-3-(thienyl)propanamine | Ketone reduction | ChKRED15-S12G | >99% ee |
(S)-N,N-Dimethyl-3-hydroxy-3-(thienyl)propanamine | Resolution-racemization | (S)-Mandelic acid | >99% ee (after recycling) |
Vicinal hydroxyl amino alcohols | Reductive coupling | Ru(bpy)₃²⁺/Sc(OTf)₃ | 94% ee, 11:1 dr |
Metal-catalyzed cross-coupling also constructs duloxetine’s core. Palladium-mediated C–N bond formation links aryl halides with amino-alcohol derivatives, while Ru-catalyzed asymmetric hydrogenation installs chirality early in the sequence [3]. These routes circumvent traditional resolution processes, improving atom economy.
The compound’s diphenylamino group enhances lipophilicity and binding to monoamine transporters, making it a versatile scaffold for dual-reuptake inhibitor design beyond duloxetine [1] [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3